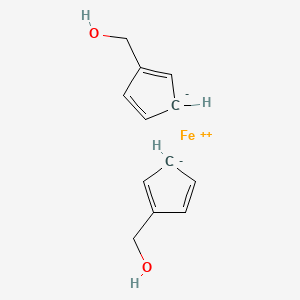Ferrocene, 1,1'-bis(hydroxymethyl)-
CAS No.:
Cat. No.: VC14429861
Molecular Formula: C12H14FeO2
Molecular Weight: 246.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14FeO2 |
|---|---|
| Molecular Weight | 246.08 g/mol |
| IUPAC Name | cyclopenta-1,4-dien-1-ylmethanol;iron(2+) |
| Standard InChI | InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2;/q2*-1;+2 |
| Standard InChI Key | AQUSAQRCJHSYBO-UHFFFAOYSA-N |
| Canonical SMILES | [CH-]1C=CC(=C1)CO.[CH-]1C=CC(=C1)CO.[Fe+2] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
1,1'-Bis(hydroxymethyl)ferrocene is an organometallic compound with the molecular formula C₁₂H₁₄FeO₂ and a molecular weight of 246.083 g/mol . Its structure consists of a ferrocene backbone—a sandwich complex of an iron(II) ion between two cyclopentadienyl (Cp) rings—with hydroxymethyl (-CH₂OH) groups substituted at the 1 and 1' positions of the Cp rings. The IUPAC Standard InChIKey, ZFFYTNSKVXIYIE-UHFFFAOYSA-N, ensures unambiguous identification in chemical databases .
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific derivative remains unpublished, the symmetry of the 1,1'-substitution pattern suggests a cis configuration, with both hydroxymethyl groups oriented on the same face of the ferrocene unit. This spatial arrangement may influence its reactivity, particularly in coordination chemistry or polymer synthesis, where steric and electronic effects play critical roles.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 1,1'-bis(hydroxymethyl)ferrocene, recorded as a solid in a mineral oil mull, reveals key functional group vibrations :
-
O-H Stretch: A broad absorption band near 3400–3200 cm⁻¹, characteristic of hydroxymethyl groups, though partially obscured by spectral contamination from the mineral oil around 2900 cm⁻¹ .
-
C-O Stretch: Peaks in the 1050–1000 cm⁻¹ range, indicative of primary alcohol C-O bonds.
-
Ferrocene Skeletal Vibrations: Aromatic C-H stretches near 3100 cm⁻¹ and Cp ring deformations below 1000 cm⁻¹.
The spectrum, digitized from pre-1970 dispersive instrument data, lacks molar absorptivity values due to unspecified concentration conditions .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although NMR data is absent in the provided sources, hypothetical predictions can be made:
-
¹H NMR: The Cp ring protons would resonate as a singlet near 4.0–4.5 ppm, while the hydroxymethyl protons (-CH₂OH) would appear as a triplet (~3.5 ppm) for the methylene group and a broad singlet (~1.5 ppm) for the hydroxyl proton.
-
¹³C NMR: The Cp carbons would appear near 68–70 ppm, with the hydroxymethyl carbons at 60–65 ppm (CH₂) and 65–70 ppm (OH-bearing carbon).
Synthesis and Historical Production
Industrial Synthesis
Historical records trace the production of 1,1'-bis(hydroxymethyl)ferrocene to Wyandotte Chemicals Corp. (Michigan, USA), though detailed synthetic protocols remain proprietary . A plausible route involves:
-
Friedel-Crafts Hydroxymethylation: Reacting ferrocene with formaldehyde in the presence of a Lewis acid (e.g., AlCl₃) to introduce hydroxymethyl groups.
-
Purification: Chromatographic or recrystallization methods to isolate the 1,1'-isomer from other positional isomers.
Challenges in Regioselectivity
Achieving exclusive 1,1'-substitution is nontrivial due to ferrocene's aromatic stability and the electron-donating nature of the Cp rings. Directed ortho-metallation or sterically hindered reagents may enhance regiocontrol, but such methods are speculative without explicit experimental data.
Physicochemical Properties
Solubility and Stability
While quantitative solubility data is unavailable, the compound’s polar hydroxymethyl groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in nonpolar solvents like hexane. The iron center’s oxidation state (+2) confers air stability under ambient conditions, though prolonged exposure to strong oxidizers may lead to ferrocenium formation.
Thermal Behavior
No melting point data is provided, but analogous ferrocene derivatives typically melt between 100–200°C. Thermogravimetric analysis (TGA) would clarify decomposition thresholds, critical for applications in high-temperature environments.
Future Research Directions
-
Synthetic Optimization: Developing regioselective methods to improve yield and purity.
-
Electrochemical Studies: Investigating redox potentials for energy storage applications.
-
Biological Screening: Evaluating toxicity and therapeutic potential in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume